16,23-Oxidoalisol B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H46O4 |

|---|---|

分子量 |

470.7 g/mol |

IUPAC 名称 |

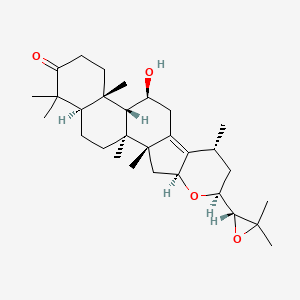

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(2R)-3,3-dimethyloxiran-2-yl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one |

InChI |

InChI=1S/C30H46O4/c1-16-13-19(25-27(4,5)34-25)33-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 |

InChI 键 |

ZMEUSLGYHAOCDR-SLGDLKFASA-N |

手性 SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@@H]6C(O6)(C)C |

规范 SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C6C(O6)(C)C |

同义词 |

16,23-oxidoalisol B |

产品来源 |

United States |

Foundational & Exploratory

Unveiling 16,23-Oxidoalisol B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and detailed isolation protocols for 16,23-Oxidoalisol B, a protostane-type triterpenoid of significant interest. This document is intended to serve as a comprehensive resource, consolidating critical data and methodologies to facilitate further research and development.

Natural Source

The primary natural source of this compound is the rhizome of Alisma orientale (Sam.) Juz., a perennial aquatic plant belonging to the Alismataceae family.[1][2][3][4][5] Commonly known as "Ze Xie" in traditional Chinese medicine, the dried rhizomes of this plant are a rich source of a variety of bioactive triterpenoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Alisma orientale is a multi-step process involving extraction followed by a series of chromatographic separations. The following protocol is a synthesis of methodologies reported in scientific literature.

Extraction

The initial step involves the extraction of the crude triterpenoid mixture from the dried and powdered rhizomes of Alisma orientale.

Experimental Protocol:

-

Plant Material: 5.0 kg of air-dried and powdered rhizomes of Alisma orientale.

-

Extraction Solvent: 60% aqueous ethanol (EtOH).

-

Procedure:

-

The powdered rhizomes are refluxed with 60% EtOH.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification

The crude extract, containing a complex mixture of triterpenoids and other secondary metabolites, is subjected to sequential chromatographic techniques to isolate this compound.

The crude extract is first fractionated using silica gel column chromatography to separate compounds based on their polarity.

Experimental Protocol:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. While specific gradients for isolating this compound are not detailed in the reviewed literature, a common approach for triterpenoid separation involves a step-wise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles for further purification.

Fractions enriched with this compound from the silica gel column are further purified using reverse-phase chromatography on an ODS-A (Octadecylsilyl-A) column.

Experimental Protocol:

-

Stationary Phase: ODS-A.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is commonly employed. This step separates compounds based on their hydrophobicity.

-

Fraction Collection: Fractions are collected and analyzed to identify those containing the target compound.

The final purification of this compound is achieved using semi-preparative HPLC.

Experimental Protocol:

-

Column: A C18 semi-preparative column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is a common mobile phase for the separation of alisol triterpenoids.

-

Detection: UV detection is used to monitor the elution of the compounds.

-

Isolation: The peak corresponding to this compound is collected.

Quantitative Data

While specific yield data for this compound is not explicitly stated in the primary literature reviewed, the following table summarizes the key quantitative parameters for the general isolation process.

| Parameter | Value |

| Starting Material | |

| Plant Source | Rhizomes of Alisma orientale |

| Initial Weight | 5.0 kg (dried and powdered) |

| Extraction | |

| Solvent | 60% Ethanol |

| Method | Reflux |

| Chromatography | |

| Step 1 | Silica Gel Column Chromatography |

| Step 2 | ODS-A Column Chromatography |

| Step 3 | Semi-Preparative HPLC (C18) |

| Final Product | |

| Compound | This compound |

| Yield | Not explicitly reported |

Experimental Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Alisma orientale.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these methods for their specific laboratory conditions.

References

- 1. Protostane-Type Triterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new triterpenes from the rhizomes of Alisma orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive triterpenoids from the tuber of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 16,23-Oxidoalisol B's Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

16,23-Oxidoalisol B, also known as Alisol B 23-acetate, is a naturally occurring triterpenoid compound isolated from the rhizome of Alisma orientale (Alismatis Rhizoma). This document provides an in-depth technical review of the diverse biological activities of this compound, with a focus on its therapeutic potential. We consolidate findings on its anti-inflammatory, anticancer, hepatoprotective, and antiviral properties, detailing the underlying molecular mechanisms and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to inform future research and therapeutic applications.

Introduction

This compound is a protostane-type triterpenoid that has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1] Extracted from Alismatis Rhizoma, a plant long used in traditional medicine, this compound has been the subject of numerous studies to elucidate its therapeutic potential.[2] This review synthesizes the current understanding of this compound's biological effects, focusing on its molecular targets and mechanisms of action.

Anti-inflammatory and Immunomodulatory Activities

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects across various experimental models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

A notable aspect of its anti-inflammatory action is its ability to suppress pro-inflammatory T-cell responses.[3] In vitro studies have shown that this compound can inhibit the activation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are crucial drivers of inflammation in various autoimmune and infectious diseases.[3] Furthermore, it has been observed to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-α (TNF-α).[4]

The compound also influences macrophage polarization, a key process in the inflammatory response. It has been shown to inhibit the polarization of macrophages towards the M2 phenotype, which is often associated with chronic inflammation and tumor progression, and promote a partial shift towards the pro-inflammatory M1 phenotype in certain contexts.[5]

Farnesoid X Receptor (FXR) Activation

A key mechanism underlying the anti-inflammatory effects of this compound is its activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation.[4][6][7][8] Activation of FXR by this compound leads to the downstream regulation of inflammatory and oxidative stress pathways.[4] Studies have shown that the anti-inflammatory and anti-fibrotic effects of this compound in the liver are abrogated by an FXR antagonist, confirming the receptor's central role.[4][9]

Caption: Farnesoid X Receptor (FXR) activation by this compound.

Anticancer Activity

This compound exhibits potent anticancer activity against a range of cancer cell lines, including ovarian, colon, lung, and gastric cancers.[1][10] Its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Induction of Apoptosis and Cell Cycle Arrest

The compound has been shown to induce apoptosis through multiple mechanisms. It upregulates the expression of pro-apoptotic proteins like Bax and cleaved PARP, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[1][10] Furthermore, it can increase the activity of caspases 3 and 9, key executioners of apoptosis.[10] In gastric cancer cells, this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[10]

In non-small cell lung cancer (NSCLC) cells, this compound arrests the cell cycle at the G1 phase.[11][12] This effect is accompanied by the downregulation of cyclin-dependent kinases 4 and 6 (CDK4/6).[1]

Inhibition of Metastasis

This compound can suppress the migration and invasion of cancer cells.[1][11][12] This is achieved, in part, by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1]

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of this compound.

-

PI3K/AKT/mTOR Pathway: In non-small cell lung cancer cells, this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[11][12]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

-

Wnt/β-catenin Pathway: In liver cancer, this compound has been shown to enhance the antitumor effect of bufalin by inactivating the Wnt/β-catenin signaling pathway.[13] This combination therapy also induced autophagy.[13]

Hepatoprotective Effects

This compound demonstrates significant hepatoprotective activities.[1] It has been shown to protect the liver from injury induced by various toxins, such as carbon tetrachloride.[2] The hepatoprotective mechanisms are closely linked to its anti-inflammatory and antioxidant properties, primarily mediated through FXR activation.[4]

In a mouse model of non-alcoholic steatohepatitis (NASH), this compound treatment significantly reduced hepatic triglyceride accumulation, inflammatory cell infiltration, and liver fibrosis.[9] These effects were associated with decreased hepatic lipogenesis and increased lipid metabolism.[9]

Furthermore, this compound can alleviate liver damage by regulating bile acid metabolism and mitigating ferroptosis, a form of iron-dependent programmed cell death.[2] It achieves this by decreasing malondialdehyde (MDA) levels and increasing glutathione (GSH) and glutathione peroxidase 4 (GPX4) levels.[2]

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral activity of this compound, particularly against coronaviruses.[3] It has shown inhibitory effects against various coronaviruses, including MERS-CoV and multiple variants of SARS-CoV-2.[3] The proposed mechanism of action involves blocking virus entry, potentially through inhibition of the angiotensin-converting enzyme 2 (ACE2) receptor.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound as reported in the cited literature.

Table 1: Anticancer Activity

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| A2780, A2780/Taxol, HEY | Ovarian Cancer | 2.5-20 µM | Inhibition of cell viability, G1 phase arrest, apoptosis, suppressed migration and invasion | [1] |

| HCT116, SW620 | Colon Cancer | 5-20 µM | Induction of autophagic-dependent apoptosis | [1] |

| AGS | Gastric Cancer | Not specified | Reduced cell viability, increased sub-G1 fraction, apoptosis | [10] |

| A549 | Non-Small Cell Lung Cancer | 6 and 9 mM | Inhibition of viability, enhanced apoptosis, G1 phase arrest, suppressed migration and invasion | [12] |

Table 2: Hepatoprotective and Metabolic Effects

| Model | Condition | Concentration/Dose | Effect | Reference |

| L02 hepatocytes | Free fatty acid-induced lipid metabolism disorders | 20-80 µM | Improvement of lipid metabolism | [1] |

| Mice | Non-alcoholic steatohepatitis (MCD diet) | 15, 30, and 60 mg·kg-1·d-1 | Decreased serum ALT and AST, reduced hepatic triglyceride accumulation, inflammation, and fibrosis | [9] |

Experimental Methodologies

This section provides an overview of the experimental protocols used in the cited studies. For complete and detailed methodologies, it is imperative to consult the original research articles.

Cell Viability Assays

-

MTT Assay: Used to assess the cytotoxic effects of this compound on cancer cell lines. Cells are treated with varying concentrations of the compound for a specified duration. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured to determine cell viability.

-

Cell Counting Kit-8 (CCK-8) Assay: An alternative to the MTT assay, used to determine the viability of A549 cells following treatment with this compound.[11][12]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: A key technique used to analyze apoptosis and the cell cycle. For apoptosis, cells are typically stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12]

Western Blotting

-

This technique is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways. Cells or tissues are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, PI3K, AKT, mTOR), followed by secondary antibodies conjugated to an enzyme for detection.[10][11][12]

Migration and Invasion Assays

-

Wound Healing Assay: A monolayer of cells is scratched to create a "wound," and the ability of the cells to migrate and close the wound over time is monitored and quantified. This assay assesses cell migration.[11][12]

-

Transwell Assay: This assay measures both cell migration and invasion. For migration, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane to the lower chamber containing a chemoattractant. For invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and the ability of cells to degrade the matrix and migrate through is assessed.[11][12]

In Vivo Animal Models

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model: Mice are treated with CCl4 to induce liver injury and fibrosis. The protective effects of this compound are evaluated by administering the compound to the animals and assessing liver function markers, histological changes, and the expression of fibrotic and inflammatory markers.[4]

-

Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model: Mice are fed an MCD diet to induce non-alcoholic steatohepatitis. The therapeutic effects of this compound are assessed by treating the mice with the compound and evaluating liver histology, lipid accumulation, and markers of inflammation and fibrosis.[9]

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound with a remarkable range of biological activities, including potent anti-inflammatory, anticancer, hepatoprotective, and antiviral effects. Its mechanisms of action are diverse and involve the modulation of key signaling pathways such as FXR, PI3K/AKT/mTOR, and Wnt/β-catenin. The preclinical data summarized in this review strongly support its potential for development as a therapeutic agent for a variety of diseases. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this multifaceted natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

- 11. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/ β-Catenin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Potential of 16,23-Oxidoalisol B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16,23-Oxidoalisol B, a protostane-type tetracyclic triterpenoid isolated from Alisma gramineum, belongs to a class of natural products demonstrating significant anti-cancer potential. While direct experimental evidence on the apoptosis-inducing role of this compound is currently unavailable in published literature, its structural similarity to extensively studied compounds such as Alisol B and Alisol B 23-acetate provides a strong basis for predicting its mechanism of action. This guide synthesizes the existing data on these related Alisol compounds to construct a predictive framework for the pro-apoptotic activities of this compound. We will delve into the core signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols to guide future research in this promising area of cancer therapeutics.

Introduction: The Therapeutic Promise of Alisol Triterpenoids

The rhizome of Alisma orientale, a staple in traditional Chinese medicine, is a rich source of protostane-type triterpenoids, collectively known as alisols. These compounds, including Alisol B and its derivatives, have garnered considerable attention for their diverse pharmacological activities, most notably their cytotoxic effects on various cancer cell lines. The induction of apoptosis, or programmed cell death, is a primary mechanism through which these compounds exert their anti-tumor effects. This guide focuses on the potential role of a specific, less-studied derivative, this compound, in this process. Given the shared core structure among Alisol compounds, it is hypothesized that this compound will induce apoptosis through similar, if not identical, signaling cascades.

Predicted Signaling Pathways of this compound-Induced Apoptosis

Based on the established mechanisms of Alisol B and Alisol B 23-acetate, this compound is predicted to induce apoptosis through two primary, interconnected signaling pathways: the PI3K/AKT/mTOR pathway and the intrinsic mitochondrial pathway.

The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Alisol B 23-acetate has been shown to inhibit this pathway, leading to apoptosis.[1][2] It is proposed that this compound will similarly suppress the phosphorylation of key proteins in this cascade.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a major route to apoptosis, controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and pro-survival proteins like Bcl-2 are key players. Alisol B and its derivatives have been demonstrated to modulate the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspases. A key initiating event is often the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize quantitative data from studies on Alisol B and Alisol B 23-acetate, providing a predictive baseline for the efficacy of this compound.

Table 1: Effects of Alisol B 23-acetate on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Time (h) | Cell Viability (%) | Apoptotic Cells (%) | Reference |

| AGS (Gastric Cancer) | 10 | 24 | 99.3 ± 1.1 | - | [3] |

| 20 | 24 | 82.8 ± 1.6 | 11.3 ± 1.4 | [3] | |

| 30 | 24 | 48.3 ± 0.2 | 19.6 ± 1.1 | [3] | |

| 40 | 24 | 36.6 ± 3.6 | 28.8 ± 2.0 | [3] | |

| 50 | 24 | 27.9 ± 1.3 | 36.8 ± 2.9 | [3] | |

| A549 (Lung Cancer) | 6 | 24 | - | Increased | [1] |

| 9 | 24 | - | Significantly Increased (P<0.001) | [1] |

Table 2: Modulation of Apoptosis-Related Proteins by Alisol B 23-acetate in AGS Cells (24h)

| Protein | Concentration (µM) | Relative Expression (%) | Reference |

| Bcl-2 | 10 | 105.3 ± 2.5 | [3] |

| 30 | 86.2 ± 3.1 | [3] | |

| 50 | 51.3 ± 4.2 | [3] | |

| Bax | 10 | 154.1 ± 10.2 | [3] |

| 30 | 186.3 ± 9.3 | [3] | |

| 50 | 229.5 ± 10.1 | [3] |

Table 3: Caspase Activation by Alisol B 23-acetate in AGS Cells (24h)

| Caspase | Concentration (µM) | Activity (% of Control) | Reference |

| Caspase-3 | 10 | 105.7 ± 4.9 | [3] |

| 30 | 272.5 ± 12.1 | [3] | |

| 50 | 397.1 ± 18.7 | [3] | |

| Caspase-9 | 10 | 104.2 ± 4.6 | [3] |

| 30 | 151.2 ± 12.1 | [3] | |

| 50 | 185.0 ± 2.8 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the pro-apoptotic effects of Alisol compounds. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

References

- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

The Foundational Anti-inflammatory Properties of 16,23-Oxidoalisol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational anti-inflammatory properties of 16,23-Oxidoalisol B, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Inflammation is a critical physiological process, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The exploration of novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This document summarizes the current understanding of the mechanisms by which this compound and related Alisol compounds exert their anti-inflammatory effects, with a focus on the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways. Quantitative data from relevant studies are presented, alongside detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview for researchers in the field of drug discovery and development.

Introduction

Alisma orientale (Sam.) Juz., a perennial aquatic herb, has a long history of use in traditional medicine for treating a variety of ailments, including those with an inflammatory component. The primary bioactive constituents of Alisma orientale are a class of tetracyclic triterpenoids with a protostane skeleton, often referred to as "alisols". Among these, this compound has emerged as a compound of interest for its potential anti-inflammatory activities. This guide will delve into the core mechanisms that underpin the anti-inflammatory action of this compound and its structural analogs, providing a foundational resource for further research and development.

Core Anti-inflammatory Mechanisms

The anti-inflammatory properties of protostane-type triterpenoids from Alisma orientale, including compounds structurally related to this compound, are primarily attributed to their ability to suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Inflammatory Mediators

A hallmark of the inflammatory response is the increased production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. Alisol compounds have been demonstrated to effectively inhibit these mediators.

-

Nitric Oxide (NO): In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is expressed, leading to a surge in NO production. High levels of NO can contribute to tissue damage. Protostane triterpenoids from Alisma orientale have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The suppression of COX-2 expression is a crucial mechanism for many anti-inflammatory drugs. Studies on related alisol compounds indicate that they can inhibit the expression of COX-2 in response to inflammatory stimuli.[1]

-

Pro-inflammatory Cytokines: Compounds from Alisma orientale have been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1]

Modulation of Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is tightly regulated by intracellular signaling cascades. The NF-κB and MAPK pathways are central to this regulation.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to its activation and translocation to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Alisol compounds have been shown to inhibit the activation of the NF-κB pathway.[1][2]

-

MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation and activation of these kinases are essential for the production of inflammatory mediators. Alisol F and 25-anhydroalisol F have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1]

Quantitative Data

The anti-inflammatory potency of various protostane-type triterpenoids isolated from Alisma species has been quantified through in vitro assays. The following tables summarize the inhibitory concentrations (IC₅₀) for nitric oxide (NO) production and NF-κB activation. While specific data for this compound is not available in the reviewed literature, the data for structurally similar compounds provide a strong indication of its potential activity.

Table 1: Inhibitory Effects of Protostane-Type Triterpenoids on NO Production in LPS-Stimulated Caco-2 Cells [3]

| Compound | IC₅₀ (μmol/L) |

| Alisol B 23-acetate (12) | 0.76 |

| Alisolide D | 1.98 |

| Alisolide E | 2.15 |

| Alisolide F | 3.50 |

| Alisolide A | 12.00 |

| Dexamethasone (Positive Control) | 0.50 |

Table 2: Inhibitory Effects of Protostane-Type Triterpenoids on NF-κB Activity [2]

| Compound Number | IC₅₀ (μM) |

| 8 | 64.7 |

| 9 | 32.3 |

| 10 | 47.3 |

| 14 | 37.3 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of Alisol compounds.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is a standard method to assess the potential of a compound to inhibit the production of nitric oxide in vitro.

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

4.1.2. Measurement of Nitrite Concentration

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

4.1.3. Cell Viability Assay (MTT Assay)

-

Purpose: To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

-

Procedure: After the 24-hour incubation with the test compound and LPS, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 540 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the procedure for determining the protein expression levels of iNOS and COX-2.

4.2.1. Cell Lysis and Protein Quantification

-

Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NO inhibition assay.

-

Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

4.2.2. SDS-PAGE and Immunoblotting

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound and related protostane-type triterpenoids from Alisma orientale represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators such as NO, COX-2, and pro-inflammatory cytokines, through the modulation of the NF-κB and MAPK signaling pathways, underscores their therapeutic potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the advancement of novel anti-inflammatory therapies. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Novel C-17 spirost protostane-type triterpenoids from Alisma plantago-aquatica with anti-inflammatory activity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on the antibacterial effects of 16,23-Oxidoalisol B

Disclaimer: Initial searches for "16,23-Oxidoalisol B" did not yield any specific studies on its antibacterial effects. This technical guide therefore focuses on the antibacterial activities of closely related and well-documented alisol compounds, including Alisol B, Alisol A 24-acetate, and Alisol C 23-acetate, which have been isolated from Alisma orientale.

This document provides a comprehensive overview of the preliminary research into the antibacterial properties of these alisol compounds, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.

Data Presentation: Antibacterial Activity of Alisol Compounds

The antibacterial efficacy of various alisol compounds has been evaluated against a range of bacteria, including antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency, representing the lowest concentration of a substance that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Alisol B 23-acetate | Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3506 | - | [1] |

| Quinolone-resistant Staphylococcus aureus (QRSA) CCARM 3505 | - | [1] | |

| Quinolone-resistant Staphylococcus aureus (QRSA) CCARM 3519 | - | [1] | |

| Streptococcus mutans KCTC 3289 | 2 | [1] | |

| Staphylococcus aureus KCTC 209 | - | [1] | |

| Escherichia coli KCTC 1924 | - | [1] | |

| Antibiotic-resistant Staphylococcus aureus | 5-10 | [2][3] | |

| Antibiotic-resistant Enterococcus faecium | 5-10 | [3] | |

| Antibiotic-resistant Escherichia coli | 5-10 | [3] | |

| Antibiotic-resistant Pseudomonas aeruginosa | 5-10 | [3] | |

| Alisol C 23-acetate | Streptococcus mutans KCTC 3289 | 64 | [1] |

| Antibiotic-resistant Staphylococcus aureus | 5-10 | [2][3] | |

| Antibiotic-resistant Enterococcus faecium | 5-10 | [3] | |

| Antibiotic-resistant Escherichia coli | 5-10 | [3] | |

| Antibiotic-resistant Pseudomonas aeruginosa | 5-10 | [3] | |

| Alisol B | Streptococcus mutans KCTC 3289 | 16 | [1] |

| Alisol A 24-acetate | Antibiotic-resistant Staphylococcus aureus | 5-10 | [2][3] |

| Antibiotic-resistant Enterococcus faecium | 5-10 | [3] | |

| Antibiotic-resistant Escherichia coli | 5-10 | [3] | |

| Antibiotic-resistant Pseudomonas aeruginosa | 5-10 | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the cited preliminary studies on the antibacterial effects of alisol compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values of the alisol compounds were determined using a serial microdilution method.[1][2][3] This is a standard laboratory technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The alisol compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium. This creates a range of concentrations to be tested.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.

-

Controls: Positive controls (wells with bacteria and growth medium but no test compound) and negative controls (wells with growth medium only) are included to ensure the validity of the assay.

-

Incubation: The microtiter plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the alisol compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams illustrate a key molecular pathway targeted by an alisol compound and a typical experimental workflow for assessing antibacterial activity.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Mechanism of action of Alisol A 24-acetate against MRSA.[4]

Mechanism of Action of Alisol A 24-acetate

Recent studies have elucidated the mechanism by which Alisol A 24-acetate exerts its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA).[4] The primary target of Alisol A 24-acetate is the mevalonate (MVA) biosynthesis pathway, which is crucial for various cellular processes in bacteria.

Alisol A 24-acetate acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR).[4] The inhibition of this key enzyme leads to a blockade of the MVA pathway. This disruption has several downstream consequences:

-

Disruption of Bacterial Membrane Integrity: The MVA pathway is essential for the synthesis of isoprenoids, which are vital components of the bacterial cell membrane. By inhibiting this pathway, Alisol A 24-acetate compromises the integrity and function of the bacterial membrane.[4]

-

Restoration of β-lactam Susceptibility: The disruption of membrane integrity leads to a reduction in the expression of Penicillin-Binding Protein 2a (PBP2a).[4] PBP2a is the protein responsible for methicillin resistance in MRSA. By downregulating PBP2a, Alisol A 24-acetate can restore the susceptibility of MRSA to β-lactam antibiotics.

-

Dampening of Virulence: The compromised membrane function also results in a decrease in the secretion of exotoxins, which are key virulence factors for S. aureus. This reduction in toxin secretion leads to an overall dampening of MRSA's virulence.[4]

In addition to its direct effects on MRSA, Alisol A 24-acetate has also been shown to modulate the host's immune response, reducing the inflammation induced by MRSA infection.[4] These findings highlight the potential of Alisol A 24-acetate as a promising therapeutic agent for combating MRSA infections.

References

- 1. Anti-bacterial effect of phytoconstituents isolated from <i>Alimatis rhizoma</i> - ProQuest [proquest.com]

- 2. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alisol A 24-Acetate combats Methicillin-Resistant Staphylococcus aureus infection by targeting the mevalonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Potential of 16,23-Oxidoalisol B: A Review of Current Research

Researchers, scientists, and drug development professionals are keenly interested in novel compounds with therapeutic potential. However, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the antifungal properties of 16,23-Oxidoalisol B.

Despite extensive searches for data on its antifungal activity, including minimum inhibitory concentrations (MICs), and specific experimental protocols or elucidated signaling pathways, no direct studies were identified. The current body of scientific research appears to be focused on other derivatives of Alisol B and their therapeutic applications in different fields. For instance, studies have explored the synthesis and biological evaluation of Alisol B derivatives for the potential treatment of non-alcoholic steatohepatitis.

While the broader class of alisol compounds has been investigated for various biological activities, specific data relating to the antifungal potential of the this compound variant is not available in the public domain. This indicates a novel area for future research and exploration.

Future Directions

The absence of data presents a clear opportunity for new research initiatives. Future studies could focus on:

-

In vitro antifungal screening: Evaluating the activity of this compound against a panel of clinically relevant fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

-

Mechanism of action studies: Investigating how this compound might exert antifungal effects, for example, by examining its impact on fungal cell wall integrity, membrane permeability, or essential enzymatic pathways.

-

Synergy studies: Exploring the potential for this compound to enhance the efficacy of existing antifungal drugs.

Such research would be crucial in determining whether this compound holds promise as a future antifungal agent and would provide the foundational data needed for the development of in-depth technical guides and whitepapers as requested. At present, any detailed discussion on its antifungal potential, including quantitative data, experimental protocols, and signaling pathways, would be purely speculative.

Initial In Vivo Toxicity Profile of 16,23-Oxidoalisol B: A Technical Guide Based on Related Compounds and Extracts

Disclaimer: Direct in vivo toxicity studies on 16,23-Oxidoalisol B are not currently available in the public domain. This guide provides a comprehensive overview of the toxicity of extracts from Alisma plantago-aquatica (Rhizoma Alismatis), the natural source of this compound, and closely related compounds. This information can serve as a preliminary reference for researchers and drug development professionals.

Introduction

This compound is a protostane-type triterpenoid isolated from the rhizomes of Alisma plantago-aquatica. While this compound has been investigated for various pharmacological activities, its in vivo toxicity has not been specifically determined. However, toxicological data from studies on aqueous and triterpene-enriched extracts of Alismatis Rhizoma, as well as in vitro studies on the related compound Alisol B 23-acetate, provide valuable insights into its potential safety profile.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from repeated-dose oral toxicity studies of Alismatis Rhizoma extracts in rodent models.

Table 1: 90-Day Repeated Oral Dose Toxicity of Alismatis Rhizoma Aqueous Extract in Rats [1][2]

| Parameter | 500 mg/kg/day | 1,000 mg/kg/day | 2,000 mg/kg/day | Control |

| Mortality | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F |

| Clinical Signs | No treatment-related signs | No treatment-related signs | No treatment-related signs | No abnormalities |

| Body Weight | No significant change | No significant change | No significant change | Normal growth |

| Hematology (Male) | No significant change | No significant change | Increased RBC, HGB, HCT | Normal ranges |

| Serum Biochemistry (Male) | No significant change | No significant change | Increased albumin, total protein | Normal ranges |

| Urinalysis (Male) | No significant change | No significant change | Increased urine volume | Normal ranges |

| NOAEL | > 2,000 mg/kg/day for both genders |

M: Male, F: Female, RBC: Red Blood Cells, HGB: Hemoglobin, HCT: Hematocrit, NOAEL: No-Observed-Adverse-Effect Level.

Table 2: 90-Day Subchronic Oral Toxicity of Triterpene-Enriched Extract from Alismatis Rhizoma in Rats [3]

| Parameter | 360 mg/kg/day | 720 mg/kg/day | 1440 mg/kg/day | Control |

| Mortality | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F | 0/10 M, 0/10 F |

| Clinical Signs | No treatment-related signs | No treatment-related signs | No treatment-related signs | No abnormalities |

| Body Weight | No treatment-related changes | No treatment-related changes | No treatment-related changes | Normal growth |

| Hematology | No treatment-related changes | No treatment-related changes | No treatment-related changes | Normal ranges |

| Serum Biochemistry | No treatment-related changes | No treatment-related changes | No treatment-related changes | Normal ranges |

| Urinalysis | No treatment-related changes | No treatment-related changes | No treatment-related changes | Normal ranges |

| NOAEL | 1440 mg/kg/day for both genders |

M: Male, F: Female, NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

The methodologies employed in the key toxicity studies of Alismatis Rhizoma extracts are detailed below.

1. 90-Day Repeated Oral Dose Toxicity of Alismatis Rhizoma Aqueous Extract [1][2]

-

Test System: Sprague-Dawley rats.

-

Groups: Four groups of 10 male and 10 female rats each.

-

Dosage: The aqueous extract of Alismatis Rhizoma was administered orally by gavage at doses of 0 (vehicle control), 500, 1,000, and 2,000 mg/kg/day.

-

Duration: 90 consecutive days.

-

Observations:

-

Clinical Signs: Observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Serum Biochemistry: Blood samples were collected at termination for analysis of a comprehensive panel of parameters.

-

Urinalysis: Conducted at termination.

-

Necropsy and Histopathology: All animals were subjected to a full necropsy, and a wide range of tissues were examined microscopically.

-

-

Recovery Groups: Additional groups for the control and high-dose levels were observed for a 28-day recovery period after the 90-day treatment.

2. 90-Day Subchronic Oral Toxicity of Triterpene-Enriched Extract from Alismatis Rhizoma [3]

-

Test System: Sprague-Dawley rats.

-

Groups: Four groups of 10 male and 10 female rats each.

-

Dosage: The triterpene-enriched extract of Alismatis Rhizoma was administered orally by gavage at doses of 0 (vehicle control), 360, 720, and 1440 mg/kg/day.

-

Duration: 90 consecutive days.

-

Observations:

-

Clinical Signs: Monitored daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Serum Biochemistry: Assessed on day 91.

-

Urinalysis: Performed on days 0 and 91.

-

Organ Weights and Histopathology: At necropsy, selected organs were weighed, and histological examinations were performed.

-

Visualizations

Experimental Workflow for a 90-Day Rodent Toxicity Study

Caption: Workflow for a typical 90-day oral toxicity study in rodents.

Proposed Signaling Pathway for Alisol-Induced Nephrotoxicity

An in vitro study on the related compounds Alisol A 24-acetate and Alisol B 23-acetate has suggested a potential mechanism for nephrotoxicity involving the induction of autophagy and apoptosis in human renal proximal tubular cells.[4] While this has not been confirmed in vivo for this compound, it represents a plausible pathway for further investigation.

Caption: Proposed pathway of alisol-induced nephrotoxicity in renal cells.

Conclusion

The available data from studies on Alismatis Rhizoma extracts suggest a low order of toxicity for oral administration in rodents, with high No-Observed-Adverse-Effect Levels. The triterpene-enriched extract, which would be more representative of isolated compounds like this compound, also demonstrated a high NOAEL of 1440 mg/kg/day in a 90-day study.[3] However, the in vitro findings of potential nephrotoxicity for related alisols warrant further investigation.[4] Direct in vivo toxicity studies of this compound are necessary to definitively establish its safety profile for therapeutic development.

References

- 1. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A 90-day subchronic oral toxicity study of triterpene-enriched extract from Alismatis Rhizoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of 16,23-Oxidoalisol B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B is a protostane-type triterpenoid found in plants of the Alisma genus, particularly Alisma orientale (also known as Alisma plantago-aquatica). These compounds, including the closely related Alisol B, are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for the potential metabolic engineering of its production in plants or microbial hosts, ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, and the experimental protocols used for their elucidation.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other triterpenoids, originates from the isoprenoid pathway. The key steps involve the cyclization of a linear precursor to form the characteristic tetracyclic protostane skeleton, followed by a series of oxidative modifications.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The biosynthesis begins with the cyclization of the linear isoprenoid, 2,3-oxidosqualene. This precursor is synthesized via the mevalonate (MVA) pathway in the cytosol of plant cells. Key enzymes in the upstream pathway leading to 2,3-oxidosqualene in Alisma orientale have been identified through transcriptome analysis, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS)[1][2].

Cyclization to the Protostane Skeleton

The first committed step in alisol biosynthesis is the cyclization of 2,3-oxidosqualene to form the protostane skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). Transcriptome analysis of Alisma orientale has led to the identification and functional characterization of a unique protostadienol synthase (AoPDS) . This enzyme is responsible for producing the protostadienol scaffold, the central precursor for alisol-type triterpenoids[2].

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the protostane skeleton, a series of regio- and stereospecific oxidation reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). While the specific CYPs responsible for the conversion of protostadienol to Alisol B and subsequently to this compound have not yet been functionally characterized, transcriptome studies of Alisma orientale have identified numerous candidate CYP genes, particularly from the CYP716 family , which are known to be involved in triterpenoid oxidation[3][4][5]. The proposed subsequent steps are:

-

Hydroxylation and Oxidation: The protostadienol backbone undergoes a series of hydroxylation and oxidation reactions at various carbon positions to yield Alisol B.

-

Epoxidation: A final epoxidation step, likely catalyzed by a specific CYP, would form the 16,23-oxide bridge characteristic of this compound.

Quantitative Data

Quantitative analysis of triterpenoids in Alisma orientale provides valuable information on the distribution and abundance of this compound and its precursors. The following tables summarize representative data from HPLC-MS/MS analyses of different tissues and developmental stages.

Table 1: Concentration of Alisol B and Alisol B 23-acetate in Different Tissues of Alisma orientale [1]

| Compound | Root (mg/g) | Leaf (mg/g) | Scape (mg/g) | Inflorescence (mg/g) |

| Alisol B | 0.587 | 0.046 | 0.078 | 0.123 |

| Alisol B 23-acetate | 0.350 | 0.068 | 0.112 | 0.155 |

Table 2: Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma [6][7]

| Compound | Concentration Range (µg/g) | Mean Concentration (µg/g) |

| Alisol A | 13.5 - 158.3 | 65.8 |

| Alisol A 24-acetate | 10.2 - 201.5 | 89.7 |

| Alisol B | 25.7 - 310.6 | 145.2 |

| Alisol B 23-acetate | 150.4 - 1254.1 | 652.8 |

| Alisol C | 5.8 - 65.4 | 28.9 |

| Alisol F | 4.1 - 55.7 | 23.4 |

| Alisol G | 3.2 - 40.1 | 18.5 |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound involves a combination of transcriptomics, gene cloning, heterologous expression, and enzymatic assays. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) involved in alisol biosynthesis from Alisma orientale.

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of A. orientale (e.g., tubers, leaves) at different developmental stages. The quantity and quality of RNA are assessed using a spectrophotometer and agarose gel electrophoresis. High-quality RNA is used for cDNA library construction and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Transcriptome Assembly: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled into unigenes using software such as Trinity.

-

Gene Annotation and Functional Classification: The assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG)).

-

Identification of Candidate Genes: Unigenes annotated as OSCs and CYPs are identified. The expression levels of these genes in different tissues are analyzed to identify candidates that show high expression in tissues where alisols accumulate (primarily tubers).

Cloning and Heterologous Expression of Candidate Genes

Objective: To produce functional recombinant enzymes for in vitro and in vivo characterization.

Methodology:

-

Gene Cloning: The full-length open reading frames (ORFs) of candidate OSC and CYP genes are amplified from A. orientale cDNA using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pYES2 for yeast expression, pEAQ-HT for plant transient expression).

-

Heterologous Expression in Saccharomyces cerevisiae:

-

The expression vector containing the candidate gene is transformed into a suitable yeast strain (e.g., INVSc1).

-

For OSC characterization, a yeast strain deficient in its native lanosterol synthase can be used to reduce background triterpenoid production.

-

For CYP characterization, the yeast strain is often co-transformed with a plasmid expressing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron supply.

-

Yeast cultures are grown in appropriate selection media and protein expression is induced (e.g., with galactose).

-

-

Transient Expression in Nicotiana benthamiana:

-

The expression vector is transformed into Agrobacterium tumefaciens.

-

The transformed Agrobacterium is infiltrated into the leaves of N. benthamiana.

-

For OSC characterization, the substrate 2,3-oxidosqualene can be co-infiltrated or the plant's endogenous pool can be utilized.

-

For CYP characterization, the substrate (e.g., protostadienol or Alisol B) is co-infiltrated with the Agrobacterium suspension.

-

The infiltrated plants are incubated for several days to allow for protein expression and enzymatic conversion.

-

Enzyme Assays and Product Analysis

Objective: To determine the function of the heterologously expressed enzymes and identify their products.

Methodology:

-

In Vitro Enzyme Assay (Yeast Microsomes):

-

Yeast cells expressing the candidate enzyme are harvested and lysed.

-

Microsomal fractions containing the membrane-bound OSC or CYP are isolated by differential centrifugation.

-

The protein concentration in the microsomal fraction is determined using a standard method (e.g., Bradford assay).

-

The enzyme reaction is initiated by adding the substrate (2,3-oxidosqualene for OSCs; protostadienol or Alisol B for CYPs) and necessary cofactors (e.g., NADPH for CYPs) to the microsomal suspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a specific duration.

-

The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane).

-

-

In Vivo Product Analysis (N. benthamiana):

-

The infiltrated leaf tissue is harvested and ground in a suitable solvent (e.g., ethyl acetate).

-

The extract is filtered and concentrated.

-

-

Product Identification:

-

The reaction products from both in vitro and in vivo assays are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectra and retention times of the products are compared with those of authentic standards (if available) or with published data to confirm their identity.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Alisma orientale.

Experimental Workflow for Enzyme Identification and Characterization

References

- 1. Comparative transcriptome and metabolite profiling of four tissues from Alisma orientale (Sam.) Juzep reveals its inflorescence developmental and medicinal characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-z.lu [a-z.lu]

- 3. The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring the Chemical Derivatives of 16,23-Oxidoalisol B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,23-Oxidoalisol B, a naturally occurring triterpenoid, belongs to the protostane family of compounds isolated from the rhizome of Alisma orientale. This class of compounds, including the closely related Alisol B and its acetate derivatives, has garnered significant interest in the scientific community due to a wide range of biological activities. These activities include potential treatments for non-alcoholic steatohepatitis (NASH), cytotoxic effects against various cancer cell lines, and modulation of key signaling pathways involved in cellular metabolism and survival.

This technical guide provides a comprehensive overview of the chemical derivatization of the Alisol B scaffold, with a focus on synthetic methodologies, structure-activity relationships (SAR), and the underlying molecular mechanisms of action. While specific derivatization of the 16,23-oxido moiety of this compound is not extensively reported in the current literature, this guide leverages the wealth of information available for the broader Alisol B family to provide a foundational understanding for future research and development in this area.

Chemical Structures

The core structure of Alisol B provides multiple reactive sites for chemical modification, including hydroxyl groups and a ketone, allowing for the synthesis of a diverse range of derivatives.

Caption: General chemical structure of Alisol B, highlighting key functional groups available for derivatization.

Synthesis of Alisol B Derivatives

The synthesis of Alisol B derivatives primarily involves modifications at the C-3 ketone, C-11 hydroxyl group, and the C-23 and C-24/C-25 hydroxyl groups in the side chain. These modifications are aimed at exploring the structure-activity relationship and improving the pharmacological profile of the parent compound.

Experimental Protocols

General Procedure for the Synthesis of 3-Oxime Derivatives of Alisol B 23-Acetate

This protocol is a representative example of the modification at the C-3 position of the Alisol B scaffold.

-

Dissolution: Alisol B 23-acetate (100 mg, 0.194 mmol) is dissolved in pyridine (5 mL).

-

Addition of Reagent: Hydroxylamine hydrochloride (34 mg, 0.485 mmol) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate gradient) to afford the desired 3-hydroxyimino derivative.[1]

Synthesis of Ester and Ether Derivatives at the C-11 and C-23 Hydroxyl Groups

Esterification and etherification of the hydroxyl groups are common strategies to modulate the lipophilicity and pharmacokinetic properties of Alisol B.

-

Esterification: To a solution of Alisol B in a suitable solvent (e.g., dichloromethane, pyridine), an acylating agent (e.g., acid chloride, anhydride) and a base (e.g., triethylamine, DMAP) are added. The reaction is stirred at room temperature or heated as required.

-

Etherification: To a solution of Alisol B in an aprotic solvent (e.g., THF, DMF), a base (e.g., sodium hydride) is added, followed by an alkylating agent (e.g., alkyl halide).

-

Work-up and Purification: Standard aqueous work-up and purification by column chromatography are performed to isolate the desired ester or ether derivatives.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various Alisol B derivatives.

Table 1: Cytotoxic Activity of Alisol B 23-Acetate Derivatives [1]

| Compound | Modification | A549 ED₅₀ (µg/mL) | SK-OV-3 ED₅₀ (µg/mL) | B16-F10 ED₅₀ (µg/mL) | HT1080 ED₅₀ (µg/mL) |

| 5 | 13(17),24R(25)-diepoxy-11β-hydroxyprotost-3-one | >20 | >20 | 15.4 | 18.2 |

| 6 | 13(17),24R(25)-diepoxy-11β,23S-dihydroxyprotostan-3-one | >20 | >20 | 12.1 | 14.5 |

| 7 | 24R,25-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-one | >20 | >20 | 18.7 | >20 |

| 9 | 11β,23S,24R,25-tetrahydroxyprotost-13(17)-en-3-one | >20 | >20 | 16.3 | 19.8 |

| 12 | 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine | 10.0 | 8.7 | 5.2 | 3.1 |

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Alisol A Derivatives

Note: While these are derivatives of Alisol A, the data provides valuable insights into the potential antiviral activity of the broader alisol scaffold.

| Compound | IC₅₀ HBsAg (mM) | IC₅₀ HBeAg (mM) |

| 6a | 0.024 | 0.028 |

| 25 | 0.028 | 0.027 |

Signaling Pathways and Mechanisms of Action

Alisol B and its derivatives exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

Caption: RARα-PPARγ-CD36 signaling pathway modulated by Alisol B.

Caption: AMPK/mTOR signaling pathway involved in Alisol B-induced autophagy.

Caption: PI3K/AKT/mTOR/HIF-1α signaling pathway inhibited by Alisol B.

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key structural features influence the biological activity of Alisol B derivatives:

-

Modification at C-3: The introduction of a hydroxyimino group at the C-3 position, as seen in compound 12 , significantly enhances cytotoxic activity against various cancer cell lines.[1]

-

Epoxidation of the Side Chain: The presence of an epoxy group in the side chain appears to be important for cytotoxic activity, although the activity is moderate in the tested cell lines.[1]

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. Modifications at these positions can significantly alter the biological profile.

Conclusion and Future Directions

The Alisol B scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potential for NASH treatment and anticancer effects, warrant further investigation. While the derivatization of this compound itself is an underexplored area, the synthetic strategies and SAR insights gained from other Alisol B derivatives provide a solid foundation for future work.

Future research should focus on:

-

Detailed Synthesis and Characterization: The development and reporting of detailed, reproducible synthetic protocols for a wider range of derivatives are essential.

-

Exploration of the 16,23-Oxido Moiety: Investigating the role of the 16,23-oxido group and exploring its potential for modification could lead to novel compounds with unique biological activities.

-

Comprehensive Biological Evaluation: A broader screening of derivatives against a wider range of biological targets and in relevant in vivo models is necessary to fully elucidate their therapeutic potential.

-

Quantitative SAR Studies: The generation of more extensive quantitative data will enable the development of robust QSAR models to guide the rational design of more potent and selective derivatives.

By addressing these areas, the full therapeutic potential of this fascinating class of natural products can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

Foundational Pharmacokinetics of 16,23-Oxidoalisol B: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational pharmacokinetic principles of 16,23-Oxidoalisol B, a naturally occurring triterpenoid found in Alisma orientale. Due to the limited direct research on this compound, this document leverages available data on its close structural analog, Alisol B 23-acetate, which is a major bioactive constituent of the same plant and serves as a critical proxy for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds. This guide is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these promising natural products.

Pharmacokinetic Profile of Alisol B 23-acetate (as a proxy)

The pharmacokinetic profile of Alisol B 23-acetate has been investigated in preclinical studies, primarily in rat models. These studies provide valuable insights into the ADME characteristics of this compound class.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Alisol B 23-acetate in rats following oral administration. This data is crucial for understanding the compound's behavior in a biological system and for designing further preclinical and clinical studies.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 185.4 ± 32.7 | ng/mL |

| Tmax (Time to Maximum Concentration) | 1.5 ± 0.5 | hours |

| AUC0-t (Area Under the Curve) | 789.6 ± 102.3 | ng·h/mL |

| t1/2 (Half-life) | 8.43 ± 1.25 | hours |

Data represents mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic analysis of Alisol B 23-acetate, providing a reproducible framework for further research.

In Vivo Pharmacokinetic Study in Rats

A standard experimental design for assessing the pharmacokinetics of Alisol B 23-acetate in a rodent model is outlined below.

Caption: Workflow for UPLC-MS/MS sample analysis.

-

Sample Preparation: To 100 µL of plasma, 300 µL of acetonitrile (containing the internal standard) is added to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is transferred for analysis.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: Typically 0.3-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Alisol B 23-acetate and the internal standard.

-

Metabolism

The primary metabolic pathway for Alisol B 23-acetate is hydrolysis to its active metabolite, Alisol B. This conversion is a crucial step in its overall disposition and pharmacological activity.

Metabolic Hydrolysis of Alisol B 23-acetate

Methodological & Application

Application Note: Isolating 16,23-Oxidoalisol B with Preparative High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the isolation of 16,23-Oxidoalisol B, a bioactive triterpenoid, from the rhizomes of Alisma orientale. The methodology employs preparative High-Performance Liquid Chromatography (HPLC) for efficient purification. This document outlines the complete workflow, from sample preparation to the final purification, and includes comprehensive tables summarizing key experimental parameters. Additionally, a visual representation of the experimental workflow is provided to ensure clarity and reproducibility. This protocol is intended to guide researchers in obtaining high-purity this compound for further pharmacological and drug development studies.

Introduction

This compound is a protostane-type tetracyclic triterpenoid found in the traditional medicinal plant Alisma orientale (also known as Alisma plantago-aquatica).[][2] This natural compound has garnered interest in the scientific community due to its potential therapeutic properties. Preliminary studies have indicated that this compound may possess antitumor activities, making it a valuable candidate for further investigation in cancer research.[2] The isolation of pure this compound is a critical step for comprehensive biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and purification of natural products. This application note details a preparative HPLC method for the efficient isolation of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective isolation protocol.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [3] |

| Molecular Weight | 470.7 g/mol | [3] |

| Appearance | White crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | Inferred from literature |

Experimental Protocol